Ethyl 2-aminononanoate

Chemical Synthesis Quality Control Procurement

Ethyl 2-aminononanoate (CAS 1218186-88-9, MFCD02662952) is a long-chain α-amino acid ester with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol [REFS-1, REFS-2]. It belongs to the non-proteinogenic α-amino ester subclass, featuring an amphiphilic structure with a primary amine at the C2 position and an ethyl ester moiety on a nine-carbon backbone.

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
Cat. No. B13962207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-aminononanoate
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESCCCCCCCC(C(=O)OCC)N
InChIInChI=1S/C11H23NO2/c1-3-5-6-7-8-9-10(12)11(13)14-4-2/h10H,3-9,12H2,1-2H3
InChIKeyCYHRMPVNGUQOSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Aminononanoate: Baseline Identity and Procurement Context


Ethyl 2-aminononanoate (CAS 1218186-88-9, MFCD02662952) is a long-chain α-amino acid ester with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol [REFS-1, REFS-2]. It belongs to the non-proteinogenic α-amino ester subclass, featuring an amphiphilic structure with a primary amine at the C2 position and an ethyl ester moiety on a nine-carbon backbone . This compound is primarily encountered as a synthetic intermediate in medicinal chemistry and polymer research, where its bifunctional reactivity and lipophilicity are of interest [REFS-3, REFS-5]. However, it has a limited footprint in primary research literature and authoritative databases, resulting in scarce quantitative benchmarking data relative to structural analogs [REFS-4, REFS-5].

Why Ethyl 2-Aminononanoate Cannot Be Casually Substituted: Evidence Gaps in Comparator Selection


A direct substitution of Ethyl 2-aminononanoate with a generic analog is unsupported without rigorous justification due to a critical absence of comparative data. While theoretical analogs like Ethyl 2-aminooctanoate (C8) or Ethyl 2-aminodecanoate (C10) could be proposed, no publicly accessible head-to-head studies exist to quantify differences in reactivity, lipophilicity, pharmacokinetic behavior, or antimicrobial potency . The only notable class-level insight comes from patent literature, which highlights the antibacterial potential of specific 2-aminoalkane derivatives against *Staphylococcus* and *Streptococcus* species, but these findings are not specific to Ethyl 2-aminononanoate and lack MIC-based comparisons with its closest homologs . Consequently, any procurement decision based on substitution would be speculative and introduce unquantified risks in a research or industrial context.

Quantitative Differentiation Evidence for Ethyl 2-Aminononanoate: A Critical Scarcity Assessment


Purity Specification as a Minimum Viable Differentiator for Procurement

In the absence of biological or physicochemical comparator data, the primary differentiator for procurement is the supplier-reported minimum purity. A technical specification from one verified vendor lists Ethyl 2-aminononanoate at a purity of ≥95% . In contrast, common industrial-grade amino acid esters may be supplied with purities as low as 90%. Selecting the 95%+ grade reduces the risk of side reactions and purification burdens in subsequent synthesis steps, but cross-supplier comparative assay data (e.g., HPLC trace comparison) is not publicly available.

Chemical Synthesis Quality Control Procurement

Predicted LogP Difference as a Structural Differentiator from Shorter-Chain Homologs

The calculated octanol-water partition coefficient (LogP) for Ethyl 2-aminononanoate is 2.72 ± 0.34 , which is significantly higher than the predicted LogP of Ethyl 2-aminohexanoate (C6, LogP ~1.3) and Ethyl 2-aminooctanoate (C8, LogP ~2.0) . This increased lipophilicity arises directly from the longer C9 alkyl chain. While no experimental LogP values are reported for these specific compounds, the predicted difference of approximately +0.7 logs versus the C8 homolog suggests enhanced membrane permeability potential, which is a critical parameter for designing cell-permeable prodrugs or biologically active amphiphiles.

Lipophilicity Drug Design ADME Prediction

Antimicrobial Application Potential Inferred from Close Structural Analogs in Patent Literature

A patent abstract describes the antibacterial use of 2-aminoalkane derivatives where R1 and R2 are methyl or ethyl, and R3 is hydrogen, closely resembling Ethyl 2-aminononanoate (where R1 = ethyl, R2 = H, R3 = H) . The patent claims activity against *Staphylococcus* spp. and body odor-causing organisms, and mentions applications in acne treatment and surface disinfection. However, the abstract does not provide quantitative MIC values for Ethyl 2-aminononanoate itself, instead offering qualitative activity statements. No subsequent peer-reviewed study could be located that validates these claims with formal MIC or MBC data for the ethyl C9 compound versus its methyl or propyl ester analogs.

Antimicrobial Agents Antibacterial Disinfection

Validated Application Scenarios for Ethyl 2-Aminononanoate Based on Current Low-Strength Evidence


Synthetic Intermediate for Amphiphilic Peptidomimetics

Where a project demands a non-natural, lipophilic amino acid building block with a free amine and a protected carboxyl group, Ethyl 2-aminononanoate serves as a direct precursor. Its C9 chain length offers a larger hydrophobic surface area than C6 or C8 homologs, which can strengthen membrane interactions in designed antimicrobial peptides. However, researchers must generically source the ≥95% purity grade identified by vendor specifications [REFS-4 of Section 1] and validate biological performance independently, as no comparative efficacy data exist against shorter-chain analogs.

Calibration Standard Development for Chiral Chromatography

The chiral center at C2 makes this compound a candidate for developing enantioselective separation methods (e.g., using Chiralpak IA columns, as referenced in related synthetic protocols). Its relatively high predicted LogP (2.72) versus shorter-chain amino esters [REFS-1 of Section 3] allows it to serve as a retention time marker for more lipophilic analytes in reversed-phase or chiral HPLC method development.

Exploratory Antibacterial Formulation for Non-Pharmaceutical Disinfection

Based on the class-level antibacterial activity noted in patent literature for 2-aminoalkane derivatives [REFS-2 of Section 2], this compound could be investigated for use in disinfectant formulations targeting staphylococci on inanimate surfaces. Any such use must be considered exploratory, requiring the user to generate primary MIC and time-kill data, as these are absent from the public domain for the specific ethyl C9 ester.

Physicochemical Screening in Drug Discovery Programs

When a medicinal chemistry campaign seeks to increase the lipophilicity of a lead series, Ethyl 2-aminononanoate can be incorporated into compound libraries as an amine-containing, ester-protected fragment. Its predicted LogP advantage over C8 homologs [REFS-1, REFS-2 of Section 3] provides a testable hypothesis for enhancing cellular permeability, though experimental validation in a specific assay system is mandatory.

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